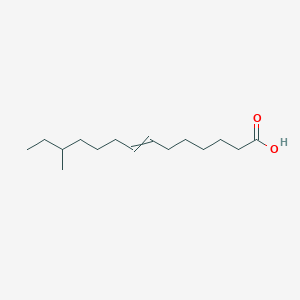

12-Methyltetradec-7-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

88505-45-7 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

12-methyltetradec-7-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h4,6,14H,3,5,7-13H2,1-2H3,(H,16,17) |

InChI Key |

XVHJIIMFAZYVRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 12 Methyltetradec 7 Enoic Acid

Presence in Prokaryotic Microorganisms

Branched-chain fatty acids, including methyl-branched variants, are significant components of the cell membranes of many prokaryotes, influencing membrane fluidity and adaptation to environmental stressors.

While branched-chain fatty acids are hallmarks of certain bacterial genera, the specific detection of 12-Methyltetradec-7-enoic acid in Desulfovibrio desulfuricans is not prominently documented in the reviewed scientific literature. Instead, studies on the cellular fatty acid composition of Desulfovibrio desulfuricans consistently highlight the dominance of other branched iso and anteiso fatty acids. researchgate.netcardiff.ac.uk For instance, iso-C15:0 and iso-C17:1ω7 are often the most abundant branched-chain fatty acids in this species. tudelft.nl The fatty acid profile of D. desulfuricans is noted to be rich in both straight-chain and branched-chain fatty acids, with some studies identifying up to 28 different fatty acids ranging from C14 to C19. nih.gov The lipid A component of its lipopolysaccharide also contains a variety of fatty acids, with 3-hydroxytetradecanoic acid being a predominant feature. nih.gov

Branched-chain fatty acids, as a class, are recognized as important biomarkers for heterotrophic bacteria within environmental biofilms. nih.gov The composition of bacterial membranes, particularly the fatty acid profile, can shift in response to the biofilm mode of growth. For example, an increase in the percentage of saturated fatty acids is often observed in biofilm cells of various pathogenic bacteria, which is thought to be an adaptive response to environmental stress. nih.gov In Gram-positive bacteria, this increase in saturation can be accompanied by a decrease in branched-chain fatty acids. nih.gov The analysis of fatty acid profiles from biofilms can serve as a tool to quickly assess stream quality, as the fatty acid fingerprint of the biofilm community can be unique to different levels of environmental quality. researchgate.net

Microphytobenthic biofilms, which are complex communities of microalgae and bacteria on sediment surfaces, also exhibit characteristic fatty acid profiles that can indicate the presence of heterotrophic bacteria. The analysis of these biofilms has revealed the presence of odd-numbered and branched saturated and monounsaturated fatty acids which are considered biomarkers for these bacteria.

| Biomarker Fatty Acid Class | Example Fatty Acids | Associated Organism Group |

| Branched-Chain Fatty Acids | iso-C15:0, anteiso-C15:0, iso-C17:0 | Gram-positive bacteria |

| Saturated Fatty Acids | C16:0, C18:0 | General Bacteria |

| Monounsaturated Fatty Acids | C18:1ω9 | Fungi |

Association with Microbial Secondary Metabolites

Fatty acids are not only integral to cell membrane structure but are also incorporated into a vast array of secondary metabolites, including complex lipopeptides and depsipeptides with significant biological activities.

Several microbial lipopeptides and depsipeptides feature a lipid tail, which is crucial for their biological function. While the direct incorporation of this compound is not explicitly detailed in all cases, the presence of structurally related fatty acids is well-documented.

A prominent example is the syringomycin (B1172496) family of cyclic lipodepsinonapeptides produced by the plant pathogen Pseudomonas syringae. wikipedia.org Syringomycin E, a major variant, is N-acylated with a 3-hydroxydodecanoic acid. nih.gov Other forms, such as syringomycin A1 and G, differ in their fatty acid components, possessing 3-hydroxydecanoic and 3-hydroxytetradecanoic acid, respectively. nih.gov Similarly, syringopeptins, another class of lipodepsipeptides from P. syringae, are composed of a peptide ring attached to a 3-hydroxy fatty acyl chain, with homologs having C10 and C12 fatty acid chains. nih.govapsnet.org

Lipopeptides from actinomycetes also exhibit diversity in their fatty acid moieties. For instance, daptomycin (B549167) precursors from Streptomyces roseosporus are known to have C10 anteiso, C11 iso branched, and C12 anteiso lipophilic tails. researchgate.net

| Lipopeptide/Depsipeptide Family | Producing Organism (Example) | Fatty Acid Components Mentioned in Literature |

| Syringomycins | Pseudomonas syringae | 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, 3-hydroxytetradecanoic acid |

| Syringopeptins | Pseudomonas syringae | C10 and C12 3-hydroxy fatty acids |

| Daptomycin Precursors | Streptomyces roseosporus | C10 anteiso, C11 iso branched, C12 anteiso fatty acids |

| Bacillomycin | Bacillus amyloliquefaciens | β-hydroxylated fatty acids (C13 to C18), with tetradecanoic acid being a major component |

Fungi and actinomycetes are prolific producers of a vast array of secondary metabolites, many of which are lipophilic and contain fatty acid components. nih.govnih.gov Actinomycetes, in particular, are known for their complex lipid metabolism and the production of lipopeptides with varied fatty acid side chains. researchgate.netnih.gov For example, recently discovered lipopeptides from Streptomyces albidoflavus, the albubactins, contain pentadecanoic acid moieties in anteiso, iso, and straight-chain forms. acs.org

While these microbial groups are a rich source of fatty acid-containing secondary metabolites, the specific identification of this compound within these complex mixtures is not widely reported in the surveyed scientific literature. The focus often remains on the broader structural class or more abundant fatty acid constituents.

Presence in Marine Cyanobacteria and Invertebrate-Associated Microbes

Scientific investigations into the fatty acid profiles of marine microorganisms have unveiled a remarkable array of structures, including branched-chain and unsaturated fatty acids. These compounds are often considered biomarkers, providing insights into the metabolic capabilities and ecological interactions of the producing organisms.

While direct and conclusive evidence identifying This compound in marine cyanobacteria or invertebrate-associated microbes remains elusive in the currently available scientific literature, the presence of structurally related compounds has been documented. Notably, a study analyzing the chemical constituents of the marine cyanobacterium Synechococcus sp. XM-24 identified tridecanoic acid, 12-methyl- as one of its major active compounds. nih.gov This finding suggests that the biosynthetic pathways for producing methylated fatty acids exist within marine cyanobacteria.

The general scientific consensus acknowledges that marine invertebrates host diverse and complex microbial communities. nih.gov These symbiotic microbes are known to be prolific producers of a wide range of secondary metabolites, including various fatty acids that may not be synthesized by the invertebrate host itself. mdpi.com The fatty acid composition of these symbiotic microorganisms can be influenced by a variety of factors, including the host species, geographical location, and environmental conditions.

The study of fatty acids in marine sponges, which are renowned for their dense and diverse microbial populations, has revealed a high abundance of unusual and branched-chain fatty acids. These are often attributed to the symbiotic bacteria residing within the sponge tissue. Although This compound has not been specifically reported, the established diversity of fatty acid structures in these symbiotic systems provides a strong rationale for its potential discovery in future research endeavors.

Research Findings on Related Fatty Acids in Marine Microorganisms

| Organism | Compound Identified | Peak Area (%) | Reference |

| Synechococcus sp. XM-24 | Tridecanoic acid, 12-methyl- | 23.26 | nih.gov |

| Synechococcus sp. XM-24 | (E)-octadec-11-enoic acid | 30.6 | nih.gov |

| Synechococcus sp. XM-24 | Hexadecanoic acid | 18.23 | nih.gov |

Biosynthetic Pathways and Metabolic Origins of 12 Methyltetradec 7 Enoic Acid

Fatty Acid Biosynthesis Mechanisms in Producing Organisms

The foundation for the synthesis of 12-Methyltetradec-7-enoic acid lies in the general and specialized fatty acid biosynthesis pathways of the producing microorganisms. Myxobacteria, in particular, are renowned for their complex fatty acid profiles, which are crucial for their intricate developmental cycles and social behaviors. nih.gov

Elucidation of Branched-Chain Fatty Acid Synthesis Pathways (e.g., in Myxobacteria)

Myxobacteria possess robust pathways for the synthesis of branched-chain fatty acids (BCFAs), which often constitute a significant portion of their total fatty acid content. nih.govresearchgate.net The biosynthesis of iso-fatty acids, characterized by a methyl branch at the penultimate carbon, and anteiso-fatty acids, with a methyl group at the antepenultimate carbon, relies on specific branched-chain acyl-CoA starter units. nih.gov

A key discovery in myxobacteria, such as in Stigmatella aurantiaca and Myxococcus xanthus, is the existence of a novel biosynthetic route to isovaleric acid, a precursor for iso-fatty acids. nih.govresearchgate.net This pathway is a branch of the mevalonate (B85504) pathway and provides an alternative source of isovaleryl-CoA, independent of the degradation of the amino acid leucine (B10760876). nih.gov This alternative pathway is particularly important when the primary pathway, involving the branched-chain keto acid dehydrogenase (Bkd) complex, is inactivated. nih.govnih.gov

Precursor Incorporation and Chain Elongation (e.g., from Isovaleric Acid, Leucine)

The biosynthesis of the carbon skeleton of this compound begins with the incorporation of a branched-chain starter unit. For an iso-branched fatty acid like this, the precursor is isovaleryl-CoA, which can be derived from the degradation of leucine or through the alternative mevalonate-derived pathway. nih.govpsu.edu Feeding experiments with labeled precursors have confirmed these origins. For instance, feeding a bkd mutant of M. xanthus with isovaleric acid leads to an increased production of iso-odd fatty acids. psu.edursc.org Similarly, labeled leucine is efficiently incorporated into iso-fatty acids in wild-type strains. nih.gov

Once the isovaleryl-CoA starter unit is in place, the fatty acid chain is elongated through the iterative addition of two-carbon units derived from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex.

Enzymatic Transformations and Desaturation Processes

The formation of the final this compound molecule requires further enzymatic modifications of the saturated branched-chain fatty acid intermediate.

Role of Desaturases in Introducing Unaturation

A crucial step in the biosynthesis is the introduction of a double bond at the 7th position of the 12-methyltetradecanoic acid backbone. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases. mdpi.comnih.gov These enzymes typically introduce a double bond at a specific position relative to either the carboxyl end (delta desaturases) or the methyl end (omega desaturases) of the fatty acid chain. nih.govnih.gov

While the specific desaturase responsible for the Δ7 unsaturation in this compound has not been explicitly characterized, the presence of various unsaturated fatty acids in myxobacteria points to a diverse repertoire of desaturase activities. psu.edursc.org For example, the overexpression of Δ12 and Δ15 desaturases in the yeast Yarrowia lipolytica has been shown to significantly increase the production of unsaturated fatty acids. frontiersin.org The formation of the cis-Δ7 double bond in this compound is therefore mediated by a specific desaturase that recognizes the 12-methyltetradecanoyl-CoA or a related intermediate as its substrate.

Contribution of Alpha- and Beta-Oxidation in Shaping Fatty Acid Profiles

In addition to de novo synthesis, the final fatty acid composition of an organism is also shaped by modification and degradation pathways. Alpha-oxidation and beta-oxidation are two such key processes. aatbio.com

Beta-oxidation is the primary pathway for fatty acid degradation, where two-carbon units are sequentially removed from the carboxyl end of a fatty acyl-CoA molecule. aatbio.comnih.gov In Myxococcus xanthus, β-oxidation is crucial for utilizing fatty acids stored in lipid bodies, particularly during developmental processes like fruiting body formation. nih.gov

Alpha-oxidation involves the removal of a single carbon from the carboxyl end of a fatty acid. aatbio.commicrobenotes.com This process is particularly important for the degradation of branched-chain fatty acids that cannot be directly processed by β-oxidation. microbenotes.com In Stigmatella aurantiaca, α-oxidation plays a significant role in the biosynthesis of the diverse array of iso-fatty acids. psu.edursc.org It is proposed that a longer-chain iso-fatty acid, such as iso-17:0, may serve as a central precursor that is then shortened through successive rounds of α- and β-oxidation to generate a variety of shorter-chain homologues. psu.edursc.org

Comparative Biosynthesis in Diverse Microbial Lineages

Myxobacteria are a prime source of diverse fatty acids, and their fatty acid profiles can serve as chemotaxonomic markers. researchgate.netnih.gov The distribution of straight-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) varies significantly among different myxobacterial suborders. researchgate.net

Advanced Chemical Synthesis Methodologies for 12 Methyltetradec 7 Enoic Acid and Analogues

Strategies for Constructing Branched-Chain Unsaturated Fatty Acids

The assembly of branched-chain unsaturated fatty acids relies on robust carbon-carbon bond-forming reactions that allow for the precise placement of both the methyl group and the double bond within the long aliphatic chain. Key strategies involve the coupling of smaller, functionalized precursor molecules.

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. youtube.com This reaction is particularly valuable in fatty acid synthesis for its ability to control the geometry (E/Z or cis/trans) of the resulting alkene, depending on the nature of the ylide and the reaction conditions. libretexts.org

In a typical synthetic approach analogous to the formation of 12-methyltetradec-7-enoic acid, the molecule can be disconnected into two key fragments at the site of the double bond: an aldehyde fragment and a phosphonium salt fragment. One fragment would contain the chiral methyl-branched tail, and the other would contain the carboxylic acid (or ester) head.

For instance, the synthesis of a related compound, 13-methyl-tetradecanoic acid, was achieved by elongating an undecanoic acid chain using a Wittig reaction between the triphenylphosphonium salt of an 11-bromo-undecanoic acid ethyl ester and isobutyraldehyde. nih.gov Non-stabilized ylides, often used in these syntheses, typically favor the formation of (Z)-alkenes, which corresponds to the cis configuration common in natural fatty acids. libretexts.org

Table 1: Example Wittig Reaction Scheme for Fatty Acid Synthesis

| Reactant 1 (Phosphonium Ylide Precursor) | Reactant 2 (Carbonyl) | Product (Alkene) | Stereoselectivity |

| (C₆H₅)₃P⁺-(CH₂)₆-COOR Br⁻ | OHC-CH(CH₃)-(CH₂)₄-CH₃ | ROOC-(CH₂)₆-CH=CH-CH(CH₃)-(CH₂)₄-CH₃ | Predominantly Z-isomer with non-stabilized ylides |

This table represents a generalized scheme for synthesizing a branched-chain unsaturated fatty acid ester via a Wittig reaction.

Acetylide coupling reactions provide a robust alternative for constructing the carbon backbone of alkene precursors. This strategy involves the formation of a carbon-carbon bond between a terminal alkyne (which is deprotonated to form an acetylide anion) and an electrophile, typically an alkyl halide. masterorganicchemistry.comlibretexts.org This Sₙ2 reaction is highly efficient for coupling with primary alkyl halides, making it a cornerstone for extending carbon chains in synthesis. youtube.comlibretexts.org

The general sequence for synthesizing an unsaturated fatty acid precursor using this method would be:

Formation of the Acetylide: A terminal alkyne is treated with a strong base, such as sodium amide (NaNH₂), to generate the nucleophilic acetylide anion. masterorganicchemistry.comyoutube.com

Alkylation: The acetylide anion is then reacted with a primary alkyl halide. This step connects the two main fragments of the molecule. libretexts.orgyoutube.com

Partial Reduction: The resulting internal alkyne is then partially hydrogenated to an alkene. The use of specific catalysts allows for high stereoselectivity. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to produce the (Z)-alkene (cis), while dissolving metal reduction (e.g., sodium in liquid ammonia) yields the (E)-alkene (trans).

A related and powerful method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes. This has been successfully applied in the total synthesis of complex polyunsaturated fatty acids like resolvins. researchgate.net

Enantioselective Synthesis of Chiral Methyl-Branched Alkene Precursors

The biological activity of this compound can be dependent on the stereochemistry at the C-12 position. Therefore, controlling the chirality during synthesis is crucial. Enantioselective synthesis aims to produce a single enantiomer (either R or S) of the chiral methyl-branched precursor.

One common strategy involves the use of biocatalysis, particularly with enzymes like lipases. mdpi.com Lipases can perform kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated or hydrolyzed at a much faster rate than the other, allowing for the separation of the two enantiomers. mdpi.comencyclopedia.pub For example, a racemic secondary alcohol containing the required methyl-branch could be resolved using a lipase to obtain an enantiomerically pure alcohol and an enantiomerically enriched ester, which can then be separated and processed.

Another powerful approach is the asymmetric addition of organometallic reagents to aldehydes or ketones in the presence of a chiral catalyst or ligand. researchgate.netnih.gov For instance, the enantioselective addition of a methyl group (from a reagent like dimethylzinc) to a long-chain aldehyde can produce a chiral secondary alcohol with high enantiomeric excess. This alcohol can then be converted into a suitable precursor, such as an alkyl halide, for subsequent coupling reactions.

Table 2: Comparison of Enantioselective Strategies

| Method | Description | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Uses an enzyme (e.g., lipase) to selectively react with one enantiomer of a racemic mixture. mdpi.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Catalysis | Uses a chiral catalyst or ligand to direct the formation of one enantiomer over the other. researchgate.net | Can achieve high yields and high enantiomeric excess (ee). | Requires development of specific catalysts; may use expensive reagents. |

| Chiral Pool Synthesis | Starts with a naturally occurring, enantiomerically pure starting material. | Pre-existing chirality avoids the need for resolution or asymmetric induction. | Limited by the availability of suitable starting materials. |

Gram-Scale Preparation Techniques for Iso- and Anteiso Fatty Acids

The transition from laboratory-scale synthesis to gram-scale production is essential for enabling more extensive biological studies. A practical, gram-scale synthesis of a homologous series of iso-fatty acids (C12–C19) has been developed, demonstrating the feasibility of producing these compounds in larger quantities. nih.govnih.gov

This approach utilized readily available starting materials. For example, iso-C12 to iso-C14 fatty acids were synthesized starting from methyl undec-10-enoate (methyl undecylenate). nih.govnih.gov A key step in this synthesis was the construction of the terminal isopropyl group through the addition of a methylmagnesium bromide (a Grignard reagent) to the ester, followed by a selective reduction of the resulting tertiary alcohol. nih.gov The researchers successfully prepared over a gram of several iso-fatty acids using three-step sequences that could be completed within two days. nih.gov This highlights a highly practical and efficient route for obtaining significant quantities of these branched-chain fatty acids.

Development of Novel Synthetic Routes for Specific Isomers

The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and achieving higher selectivity for specific isomers (both geometric isomers of the double bond and stereoisomers of the chiral center). Biosynthetic pathways often provide inspiration for new synthetic strategies. In nature, the synthesis of anteiso-fatty acids starts from isoleucine, which provides a 2-methylbutyryl-CoA primer that is subsequently elongated. wikipedia.orgmdpi.com

A synthetic approach could mimic this by using a chiral building block derived from isoleucine. Alternatively, novel routes might involve combining different bond-forming strategies in new ways. For example, a synthetic plan could involve an initial acetylide coupling to construct the main carbon chain up to the alkyne, followed by an enantioselective reduction or functionalization to install the chiral center, and finally a stereoselective partial hydrogenation to form the desired cis-double bond.

Another innovative approach involves the skeletal isomerization of unsaturated fatty acids using zeolite catalysts. While this often produces a mixture of isomers, it represents a method to introduce methyl branches into long-chain fatty acids from simple, linear precursors. researchgate.net Further refinement of such catalytic systems could lead to more selective and direct routes to specific branched-chain isomers.

Analytical Characterization and Methodological Advancements for 12 Methyltetradec 7 Enoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of individual fatty acids from complex mixtures. The choice of technique often depends on the sample matrix, the concentration of the analyte, and the specific analytical goal. For 12-Methyltetradec-7-enoic acid, several chromatographic methods are employed.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a cornerstone for fatty acid analysis. nih.govnih.gov To enhance volatility for GC analysis, fatty acids like this compound are typically converted into their corresponding fatty acid methyl esters (FAMEs) through a derivatization process. nih.govbiorxiv.org This transesterification is often achieved using reagents like acetyl-chloride and methanol (B129727). nih.gov

The analysis of FAMEs by GC-MS allows for both the separation of complex fatty acid mixtures and the identification of individual components based on their mass spectra. nih.govbiorxiv.org The use of polar cyano-columns in GC can facilitate the separation of positional and geometric (cis/trans) isomers of FAMEs, which is crucial for distinguishing between structurally similar fatty acids. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power for highly complex samples. gcms.cz While flame ionization detectors (FID) are commonly used for quantification in GC, mass spectrometry provides invaluable structural information and is particularly useful for profiling fatty acid synthesis and metabolism using stable isotopes. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Value/Condition | Reference |

| Derivatization | Transesterification with acetyl-chloride and methanol | nih.gov |

| GC Column | Polar cyano-column | nih.gov |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) | nih.gov |

| Analysis Time | As short as 17.2 minutes for a range of FAMEs | nih.gov |

This table provides a generalized overview of typical GC-MS parameters for FAME analysis. Specific conditions may vary depending on the instrument and the specific sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Untargeted Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for untargeted metabolomics, enabling the broad-spectrum analysis of small molecules, including fatty acids, within biological samples. nih.govnih.gov This technique is highly sensitive and can detect a wide array of compounds without the need for chemical derivatization. nih.gov In untargeted metabolomics, the goal is to measure as many metabolites as possible in a sample to gain a comprehensive understanding of the metabolic state. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Orbitrap, is frequently used for these analyses. mdpi.com This combination provides excellent chromatographic separation and accurate mass measurements, which are critical for the identification of unknown compounds. nih.govmdpi.com Data from LC-MS-based untargeted metabolomics studies can reveal changes in the levels of various metabolites, including fatty acids, in response to different stimuli or in different physiological states. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) for Product Fractionation

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the fractionation and preliminary analysis of lipids and other organic compounds. libretexts.orgchemistryhall.com In the context of fatty acid analysis, TLC can be used to separate different lipid classes or to isolate fractions of interest from a raw extract before more detailed analysis by GC-MS or LC-MS. nih.govresearchgate.net

The separation on a TLC plate is based on the differential partitioning of compounds between a solid adsorbent (the stationary phase, e.g., silica (B1680970) gel) and a liquid solvent (the mobile phase). orgchemboulder.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds, although it can be influenced by several factors. chemistryhall.com For visualization, various methods can be employed, including UV light for fluorescent compounds or staining reagents like iodine or phosphomolybdic acid. libretexts.orgnih.gov

Spectroscopic and Mass Spectrometric Identification

Following chromatographic separation, spectroscopic and mass spectrometric techniques are essential for the definitive identification and structural elucidation of this compound.

Interpretation of Mass Spectral Fragmentation Patterns (e.g., Daughter Ion Analysis)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. This fragmentation pattern is often unique to the molecule's structure and can be used for its identification. chemguide.co.uk

In GC-MS analysis of FAMEs, the electron ionization (EI) mass spectra will show a molecular ion peak (M+) corresponding to the mass of the FAME, as well as a series of fragment ions. The fragmentation of fatty acid methyl esters is well-characterized and can help to determine the chain length, the position of double bonds, and the location of any branching, such as the methyl group in this compound. For instance, cleavage of bonds adjacent to a carbonyl group is a common fragmentation pathway. libretexts.orglibretexts.org Daughter ion analysis, also known as tandem mass spectrometry (MS/MS), involves selecting a specific parent ion and inducing further fragmentation to obtain more detailed structural information. ekb.eg

Table 2: Common Fragment Ions in Mass Spectra of Fatty Acid Methyl Esters

| Ion Description | Significance | Reference |

| Molecular Ion (M+) | Indicates the molecular weight of the FAME. | chemguide.co.uk |

| [M-31]+ or [M-OCH3]+ | Loss of the methoxy (B1213986) group from the ester. | General MS principle |

| McLafferty Rearrangement Ion | Characteristic for esters and can indicate chain structure. | libretexts.org |

This table illustrates some common fragmentation patterns observed for FAMEs. The specific fragmentation of this compound methyl ester would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. core.ac.uk While MS provides information on the mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. unl.edu

For this compound, ¹H NMR would provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For example, the protons adjacent to the double bond and the carboxylic acid group would have characteristic chemical shifts. ¹³C NMR would reveal the number of unique carbon atoms in the molecule, with the carbons of the double bond, the methyl group, and the carboxyl group having distinct chemical shifts. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately confirming the precise structure of the fatty acid, including the position of the methyl group and the double bond. core.ac.uk

Sample Preparation and Derivatization Protocols

The accurate analysis of specific fatty acids such as this compound from complex biological matrices is critically dependent on robust and efficient sample preparation. This process involves two essential stages: the extraction of total lipids from the sample, followed by the chemical modification (derivatization) of the target fatty acids to make them suitable for instrumental analysis, particularly gas chromatography (GC). nih.gov The inherent complexity of biological samples and the chemical properties of fatty acids necessitate these steps to ensure sensitivity, precision, and reliable quantification. nih.govresearchgate.net

The foundational goal of lipid extraction is to isolate lipids from other cellular components like proteins, carbohydrates, and nucleic acids. The Bligh and Dyer method, first published in 1959, is a "gold standard" for lipid extraction from a wide variety of biological materials. cdnsciencepub.comnih.govnih.gov The procedure relies on a ternary solvent system of chloroform (B151607), methanol, and water. nih.gov

Initially, the sample is homogenized in a single-phase mixture of chloroform and methanol, which is miscible with the water present in the tissue. nih.govresearchgate.net Methanol serves to disrupt the hydrogen bonds between lipids and proteins, while chloroform acts as the primary lipid solvent. nih.gov Subsequently, the addition of more chloroform and water induces a phase separation, resulting in a biphasic system. The lower, denser chloroform layer contains the extracted lipids, while the upper aqueous methanol layer retains the non-lipid components. researchgate.netresearchgate.net The purified lipid extract is then obtained by carefully isolating the chloroform layer. researchgate.net

Modifications to the original protocol are common and are often customized to the specific sample matrix. For instance, an acidic Bligh and Dyer method, involving the addition of HCl, has been shown to improve the extraction efficiency of total fatty acids, particularly polyunsaturated fatty acids, by 10-15% compared to some official methods. researchgate.net For complex matrices like deep subsurface shale, various amendments and re-extraction steps may be necessary to enhance lipid recovery and improve reproducibility. nih.gov The selection of an appropriate extraction method is crucial as it directly impacts the qualitative and quantitative accuracy of the final fatty acid profile. nih.gov

Table 1: Generalized Steps of a Modified Bligh and Dyer Lipid Extraction

| Step | Procedure | Purpose |

| 1. Homogenization | The biological sample is homogenized in a single-phase solution of chloroform and methanol. researchgate.net | To disrupt cell membranes and create a uniform mixture, allowing solvents to access cellular lipids. |

| 2. Phase Separation | Additional chloroform and water are added to the homogenate, followed by vortexing and centrifugation. researchgate.net | To induce the formation of a biphasic system: a lower chloroform layer and an upper aqueous-methanol layer. researchgate.net |

| 3. Lipid Collection | The lower chloroform phase, containing the total lipid extract, is carefully collected. researchgate.netresearchgate.net | To isolate the lipids from water-soluble contaminants. |

| 4. Re-extraction (Optional) | The remaining aqueous phase is re-extracted with fresh chloroform to recover any residual lipids. researchgate.net | To maximize the yield of the lipid extraction. |

| 5. Solvent Evaporation | The solvent from the collected lipid extract is evaporated, typically under a stream of nitrogen. nih.gov | To concentrate the total lipid extract, leaving behind the dried lipid residue. |

| 6. Reconstitution | The dried lipid extract is redissolved in a small, precise volume of an appropriate solvent for storage or further analysis. researchgate.netnih.gov | To prepare the sample for the subsequent derivatization step. |

Following extraction, fatty acids like this compound are generally not suitable for direct analysis by gas chromatography (GC). restek.com Their low volatility prevents them from vaporizing properly in the GC inlet, and the polar carboxylic acid group can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and inaccurate results. restek.com To overcome these issues, a derivatization step is employed to convert the fatty acids into more volatile and less polar forms. restek.comnih.gov

Methylation: The most common derivatization technique for fatty acid analysis is methylation, which converts fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.govyoutube.com FAMEs are significantly more volatile and less polar than their free acid counterparts, making them ideal for GC analysis. youtube.com Several methylation methods exist, including acid-catalyzed and base-catalyzed procedures. nih.gov A widely used acid-catalyzed method involves heating the lipid extract with a reagent like boron trifluoride (BF₃) in methanol or methanolic hydrochloride. restek.comnih.gov Another effective reagent is (trimethylsilyl)diazomethane (TMSD), which offers a simpler, safer, and often more precise alternative, producing fewer interfering byproducts, especially in the analysis of plant-derived lipids. nih.govnih.gov

Silylation: An alternative to methylation is silylation, which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. restek.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com The reaction involves replacing the acidic proton of the carboxylic acid with a non-polar TMS group. sigmaaldrich.com While silylation is an effective method, it can be less specific than methylation, as it will also derivatize other functional groups containing active hydrogens, such as hydroxyl groups. restek.com This can be a disadvantage in complex samples, potentially leading to the formation of multiple derivatives and a more complicated chromatogram. nih.gov

The choice of derivatization method depends on the sample matrix, the presence of other compound classes, and the specific analytical requirements. nih.govnih.gov For general fatty acid profiling, methylation to FAMEs is the most established and widely used approach. nih.gov

Table 2: Comparison of Common Derivatization Methods for Fatty Acid Analysis

| Feature | Methylation (to FAMEs) | Silylation (to TMS-esters) |

| Principle | Converts carboxylic acid to a methyl ester (-COOH → -COOCH₃). nih.gov | Converts carboxylic acid to a trimethylsilyl ester (-COOH → -COOSi(CH₃)₃). restek.com |

| Common Reagents | Boron trifluoride-methanol (BF₃-MeOH), (Trimethylsilyl)diazomethane (TMSD), Methanolic HCl. restek.comnih.govnih.gov | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com |

| Advantages | Highly specific for carboxylic acids, robust and widely documented, TMSD method is simple and fast. nih.govnih.gov | Effective and precise for standards, can derivatize other functional groups if desired. restek.comnih.gov |

| Disadvantages | BF₃-MeOH can be harsh; some methods require heating. researchgate.netrestek.com | Not specific to carboxylic acids (also derivatizes -OH, -NH), can produce more interferences in complex samples. restek.comnih.gov |

| Best For | General and specific quantification of total fatty acid profiles in most biological samples. nih.gov | Analysis of pure standards or when derivatization of multiple functional groups is intended. nih.govresearchgate.net |

Biological and Ecological Functions of 12 Methyltetradec 7 Enoic Acid

Roles in Microbial Membrane Structure and Dynamics

The composition of fatty acids within a bacterial cell membrane is paramount to its survival, dictating the physical properties of the membrane and its ability to function under various environmental conditions. Branched and unsaturated fatty acids, such as 12-Methyltetradec-7-enoic acid, are integral components that modulate membrane characteristics.

Influence on Phospholipid Composition and Membrane Fluidity

Bacterial membranes are primarily composed of a phospholipid bilayer, with fatty acid chains forming the hydrophobic core. The structure of these fatty acids—their length, degree of saturation, and branching—directly influences how they pack together, which in turn determines the membrane's fluidity. nih.gov Unsaturated fatty acids, containing one or more double bonds, introduce kinks into the hydrocarbon chains. Similarly, branched-chain fatty acids, like the methyl group in this compound, disrupt the orderly, tight packing of adjacent acyl chains.

Adaptation to Environmental Stressors via Membrane Lipid Remodeling

Microorganisms exhibit remarkable adaptability to environmental challenges such as changes in temperature, pH, and the presence of toxic substances. nih.govnih.gov One of the key mechanisms for this adaptation is the remodeling of the cell membrane's fatty acid composition. nih.gov For instance, in response to cold stress, bacteria often increase the proportion of unsaturated and branched-chain fatty acids in their membranes to counteract the rigidifying effect of low temperatures and maintain necessary fluidity. nih.gov

Conversely, under heat stress, a higher proportion of saturated, straight-chain fatty acids may be incorporated to decrease fluidity and maintain membrane integrity. While it is a well-established principle that bacteria modify their lipid profiles to cope with stress, the specific regulation and incorporation of this compound in response to particular environmental stressors have not been a major focus of published research.

Contributions to Microbial Communication and Biofilm Formation

Microbial communication, often mediated by small signaling molecules in a process known as quorum sensing, governs collective behaviors such as biofilm formation. cuny.edu Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from environmental threats and antibiotics. nih.gov

Certain fatty acids and their derivatives have been identified as signaling molecules that can modulate biofilm development. cuny.edunih.gov For example, some fatty acids can influence the initial attachment of bacteria to surfaces or trigger the dispersion of mature biofilms. biorxiv.org However, the scientific literature does not currently provide specific evidence implicating this compound as a signaling molecule in quorum sensing or as a direct modulator of biofilm formation. cuny.edunih.gov

Significance in Microbial Taxonomy and Phylogenetics

The analysis of cellular fatty acid composition is a cornerstone of microbial chemotaxonomy, providing valuable markers for the classification and identification of bacteria. nih.govscispace.com The profile of fatty acid methyl esters (FAMEs) is often unique to a particular genus or species.

Distinguishing Sulfate-Reducing Bacteria Profiles

Sulfate-reducing bacteria (SRB) are a diverse group of anaerobic microorganisms crucial to the global sulfur and carbon cycles. frontiersin.org Their cellular fatty acid profiles are used to distinguish between different genera and species within this group. researchgate.netnih.gov For instance, specific branched-chain unsaturated fatty acids are known markers for genera like Desulfovibrio, while others like 10-methyl hexadecanoic acid (10me16:0) are associated with Desulfobacter. nih.govnih.gov

Despite the detailed fatty acid analysis conducted on various SRB, the presence and significance of this compound as a distinctive marker for identifying or differentiating specific profiles of sulfate-reducing bacteria are not well-documented in the available scientific studies. researchgate.netnih.govresearchgate.net

Functional Integration within Complex Lipopeptide Structures

This compound is a fatty acid that has been identified as a structural component of a larger, more complex class of bioactive molecules known as lipopeptides. Specifically, it is integrated into the kulolide superfamily of cyclic depsipeptides. These lipopeptides are characterized by a cyclic core of amino and hydroxy acids, to which a lipid side chain, such as this compound, is attached. The integration of this specific fatty acid into the molecular architecture of these lipopeptides is crucial for their biological and ecological functions.

The kulolide superfamily of lipopeptides, originally isolated from the cephalaspidean mollusk Philinopsis speciosa, are believed to be of cyanobacterial origin. The sea slug likely sequesters these compounds from its diet for purposes such as chemical defense against predators. The lipophilic nature of the this compound side chain is a key feature that allows these molecules to interact with and traverse cellular membranes, a critical aspect of their cytotoxic activity.

Research into the kulolide superfamily has revealed a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature. The specific structure of the fatty acid tail, along with the composition of the peptide ring, significantly influences the potency and selectivity of these compounds. While direct structure-activity relationship studies isolating the precise contribution of the this compound moiety are limited, the diversity of bioactivities across the kulolide superfamily, which features members with different fatty acid appendages, underscores the functional importance of this lipid component.

For instance, kulolide-1, which contains a derivative of this compound, has demonstrated notable cytotoxicity against murine leukemia cell lines. acs.orgacs.org Another member of this superfamily, viequeamide A, which also possesses a modified fatty acid tail, exhibits potent cytotoxicity against human lung cancer cells. nih.govnih.govacs.org The variation in the fatty acid structure among different members of the kulolide family likely modulates their interaction with biological membranes and target molecules, thereby fine-tuning their bioactivity.

The table below summarizes the cytotoxic activities of some members of the kulolide superfamily, illustrating the functional consequences of integrating fatty acid moieties into these complex lipopeptide structures.

| Compound | Fatty Acid Moiety | Cell Line | IC50 | Reference |

| Kulolide-1 | (R)-3-hydroxy-2,2-dimethyl-7-octynoic acid | L-1210 (murine leukemia) | 0.7 µg/mL | acs.orgacs.org |

| P388 (murine leukemia) | 2.1 µg/mL | acs.orgacs.org | ||

| Viequeamide A | 2,2-dimethyl-3-hydroxy-7-octynoic acid | H460 (human lung cancer) | 60 ± 10 nM | nih.govnih.govacs.org |

| Kulokekahilide-1 | Contains 3-amino-2-methylhexanoic acid | P388 (murine leukemia) | 2.1 µg/mL | nih.gov |

| Kulokainalide-1 | Contains a modified fatty acid | MOLT-4 (leukemia) | 5.9 µM | nie.edu.sg |

The ecological role of these lipopeptides in their host organisms is also intrinsically linked to their structure. In the case of Philinopsis speciosa, the sequestration of kulolide and its analogs likely serves as a chemical defense mechanism. The presence of the lipophilic this compound chain would facilitate the distribution of the toxic lipopeptide throughout the tissues of the sea slug and its secretion into the surrounding environment to deter predators.

Research on Structural Analogues and Chemically Modified Derivatives of 12 Methyltetradec 7 Enoic Acid

Investigation of Position and Stereoisomers of Methyltetradecenoic Acids

The precise positioning of the methyl group and the stereochemistry of the double bond in methyltetradecenoic acids are critical determinants of their physical and biological properties. While research directly focused on 12-Methyltetradec-7-enoic acid is limited, broader studies on methyl-branched fatty acids offer valuable insights.

The stereoisomerism of the double bond, typically cis or trans, also has a profound impact. A cis double bond introduces a distinct kink in the hydrocarbon chain, which further disrupts packing and increases fluidity. researchgate.net In contrast, a trans double bond results in a more linear chain, similar to a saturated fatty acid. The combination of methyl branching and a cis double bond, as would be expected in the cis isomer of this compound, would likely result in a highly fluid fatty acid.

Structure-Function Relationship Studies of Branched-Chain Unsaturated Fatty Acids

The interplay between methyl branching and unsaturation in branched-chain unsaturated fatty acids (BCUFAs) is a key area of research, particularly concerning their biological activities. Studies on analogues provide a framework for understanding the potential functions of this compound.

Research has demonstrated that both chain branching and unsaturation contribute to increased membrane fluidity by creating spacing between hydrocarbon chains, which in turn reduces the van der Waals forces that stabilize chain-chain interactions. researchgate.net This property is essential for the adaptation of organisms to different environmental temperatures. researchgate.net

A notable study on the structure-activity relationship of branched-chain fatty acids (BCFAs) explored the effects of unsaturation and the size of the branching group on their anticancer activity. nih.gov While this study did not specifically examine this compound, it used 13-methyltetradecanoic acid (13-MTD) as a reference compound. The key findings indicated that incorporating a cis-Δ11 double bond into the BCFAs significantly enhanced their anticancer activity. nih.gov Conversely, increasing the size of the branching group from methyl to ethyl, propyl, or butyl had a detrimental effect on this activity. nih.gov

This suggests that for a compound like this compound, the presence of the cis double bond at the 7-position would likely be a significant contributor to its biological activity profile, potentially more so than the specific location of the methyl group.

| Feature | Effect on Anticancer Activity of BCFAs |

| Incorporation of a cis-Δ11 double bond | Significantly improved |

| Increase in branching group size (methyl to butyl) | Adversely affected |

Synthetic Exploration of Related Lipopeptide Acyl Chains

The synthesis of fatty acids with specific branching and unsaturation patterns is a critical aspect of research into lipopeptides and other natural products. While a specific synthesis for this compound is not widely documented, the methodologies for creating similar structures are well-established.

The synthesis of branched-chain fatty acids often starts from precursors derived from branched-chain amino acids like valine, leucine (B10760876), and isoleucine. nih.gov For instance, in many bacteria, the synthesis is initiated by a 3-ketoacyl-ACP synthase III (FabH) that utilizes acyl-CoA primers derived from these amino acids. nih.gov Isoleucine, for example, gives rise to 2-methyl-butyryl-CoA, which serves as a primer for the synthesis of anteiso-branched fatty acids. nih.gov

The introduction of a double bond at a specific position, such as the 7-position in this compound, can be achieved through various chemical or enzymatic methods. Some bacteria possess oxidative desaturases that can introduce double bonds into existing fatty acid chains. nih.gov Chemical synthesis offers more precise control over the position and stereochemistry of the double bond, often employing techniques like Wittig reactions or metathesis to construct the unsaturated carbon chain.

Future Perspectives and Emerging Research Avenues for 12 Methyltetradec 7 Enoic Acid

Integrated Omics Approaches for Comprehensive Metabolic Profiling

To fully understand the role of 12-Methyltetradec-7-enoic acid within a biological system, researchers are moving beyond single-level analysis and embracing integrated 'omics' approaches. This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic model of metabolic pathways.

Integrated multi-omics analysis allows for the identification of networks of co-regulated genes, proteins, and metabolites, providing a comprehensive view of cellular processes. iss.it For instance, in the context of fatty acid metabolism, combining these techniques can reveal how environmental stimuli or genetic modifications affect the entire pathway leading to the synthesis of specific BCFAs. frontiersin.org Studies have successfully used this approach to highlight how dietary fatty acids can regulate placental lipid metabolism by integrating transcriptomic, metabolomic, and lipidomic data. nih.gov This method can pinpoint key regulatory enzymes and transport proteins, offering a complete picture from genetic instruction to final metabolic output. frontiersin.org

Table 1: Overview of Integrated Omics Techniques for Fatty Acid Research

| Omics Discipline | Information Provided | Relevance to this compound |

|---|---|---|

| Genomics | Identifies the genes encoding biosynthetic enzymes and regulatory proteins. | Pinpoints the genetic blueprint for the synthetic machinery. |

| Transcriptomics | Measures the expression levels of these genes (mRNA) under different conditions. | Reveals which genes are activated or suppressed to control production. |

| Proteomics | Quantifies the abundance and post-translational modifications of proteins and enzymes. | Identifies the functional enzymatic tools present for synthesis. iss.it |

| Metabolomics | Profiles the concentration of small-molecule metabolites, including fatty acid precursors and final products. | Directly measures the output and flow of the metabolic pathway. iss.it |

Advanced Biotechnological Applications of Producing Organisms

Organisms that naturally produce this compound and other BCFAs are valuable resources for biotechnology. BCFAs possess desirable physical properties, such as lower melting points and higher oxidative stability compared to their straight-chain counterparts, making them attractive for producing biofuels, biolubricants, and specialty chemicals. nih.gov

Research has focused on harnessing and engineering microbial hosts for the large-scale production of BCFAs. The oleaginous yeast Yarrowia lipolytica and the industrial workhorse Saccharomyces cerevisiae are promising chassis organisms because they can be engineered to accumulate high levels of lipids. chalmers.se Scientists have successfully cloned and characterized enzyme pathways for producing 10-methyl branched fatty acids in yeast, achieving accumulations of over 35% of total cellular fatty acids. chalmers.se This demonstrates a viable platform for the industrial-scale production of specific BCFAs.

Furthermore, anaerobic bacteria, such as certain species of Bacteroides and Megasphaera, are known to produce BCFAs from the metabolism of branched-chain amino acids. nih.govresearchgate.net These organisms could be exploited in bioreactors for converting waste streams or specific feedstocks into valuable branched-chain fatty acids. The future in this area involves metabolic engineering to optimize production pathways, enhance yields, and tailor the final fatty acid profile to produce specific molecules like this compound for targeted industrial applications.

Deeper Elucidation of Biosynthetic Enzyme Systems

The synthesis of a molecule as specific as this compound requires a precise sequence of enzymatic reactions. While the general principles of fatty acid synthesis are well-understood, the specific enzymes that introduce the methyl branch and the double bond at particular positions are subjects of ongoing research. nih.gov

The biosynthesis of BCFAs typically begins with a branched-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. nih.govfrontiersin.org This primer is then elongated by the fatty acid synthase (FAS) complex. The study of metazoan FAS has revealed that the ketoacyl synthase (KS) domain plays a critical role in determining the substrate specificity and the rate of BCFA production. nih.gov

Future research will focus on isolating and characterizing the specific enzymes involved in these steps from various organisms. This involves:

Identifying the specific transaminases and dehydrogenases that create the initial branched primer.

Characterizing the kinetics and substrate preferences of the FAS domains to understand how they accommodate and elongate branched intermediates. nih.gov

Discovering the specific desaturase enzymes that introduce the double bond at the 7th carbon position.

A detailed understanding of these enzyme systems, from their structure to their mechanism, is fundamental for the metabolic engineering efforts described in the previous section. rsc.org By identifying the rate-limiting steps and substrate specificities, scientists can more effectively modify organisms to produce pure, high-value BCFAs.

Table 2: Key Enzyme Classes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme Class | General Function in BCFA Synthesis |

|---|---|

| Branched-Chain Amino Acid Transferase (BCAT) | Initiates the pathway by converting branched-chain amino acids to branched-chain keto-acids. nih.gov |

| Branched-Chain Keto-Acid Dehydrogenase (BCKDH) | Converts keto-acids into the branched acyl-CoA primers (e.g., isobutyryl-CoA) needed for synthesis. frontiersin.org |

| Fatty Acid Synthase (FAS) | Iteratively elongates the branched primer to build the full carbon chain. nih.gov |

| Fatty Acid Desaturase | Introduces a double bond at a specific position in the fatty acid chain. |

Ecological Impact and Environmental Cycling of Branched-Chain Fatty Acids

Branched-chain fatty acids are significant components of lipids in certain ecological niches, particularly in microbial communities. They are found in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and adaptation to environmental stress. frontiersin.org

BCFAs enter the environment and the food web through several routes. Ruminant animals like cows and sheep are a major source, as bacteria in their rumen produce large quantities of BCFAs, which are then incorporated into milk and meat. mdpi.com The human gut microbiota also produces BCFAs, which can have physiological effects on the host. biorxiv.org

The ecological impact and environmental cycling of these molecules are an emerging area of interest. A diet rich in BCFAs has been shown to affect lipid metabolism and organismal health in model organisms like C. elegans. biorxiv.org Understanding how BCFAs are incorporated into food webs and what their ultimate fate is in the environment is crucial. Life cycle assessments of food production are beginning to consider the profiles of different fatty acids, although the focus has often been on omega-3s rather than BCFAs. nih.gov Future research will likely investigate the persistence of BCFAs in soil and water, their uptake by various organisms, and their potential as biomarkers for specific microbial communities in environmental samples.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 10-methyl branched fatty acids |

| This compound |

| Acetic acid |

| Acetyl-CoA |

| Acyl-CoA |

| Branched-chain acyl-CoA |

| Butyric acid |

| Hexanoic acid |

| Isobutyryl-CoA |

| Isoleucine |

| Leucine |

| Propionic acid |

Q & A

Q. How should researchers present complex spectral data (e.g., GC-MS, NMR) in publications?

- Methodology :

- Include annotated spectra in supplementary materials, highlighting key peaks (e.g., molecular ion in MS, branching signals in NMR).

- Use tables to summarize retention times, fragmentation patterns, and coupling constants. Reference public spectral databases (e.g., NIST WebBook) for cross-validation .

- Follow IUPAC guidelines for chemical shift reporting and spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.